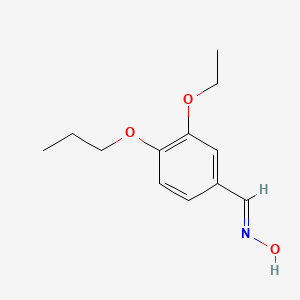

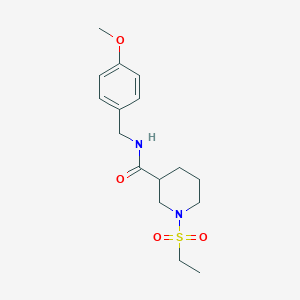

![molecular formula C16H15N3O2S B5550623 N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5550623.png)

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline derivatives, including those substituted with a thiazolyl group, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis of these compounds often involves multi-step reactions, starting from basic quinoline scaffolds and introducing various functional groups through targeted chemical transformations.

Synthesis Analysis

The synthesis of quinoline derivatives generally involves condensation reactions, starting from aniline or other aromatic compounds. For example, the synthesis of thiazolo[5,4-b]quinoline derivatives can be achieved by cyclization of ethoxycarbonyl- or carbamoyl-substituted thiazoles, demonstrating the versatility of quinoline scaffolds in accessing complex heterocyclic systems (Alvarez-Ibarra et al., 1997).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis of Thiazole and Quinoline Derivatives : A study by Wagle et al. (2008) explored the synthesis of 1,3-thiazole derivatives, including compounds similar to N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide. These compounds showed promising in vitro antibacterial and antifungal activity against several pathogenic strains and fungi (Wagle, Adhikari, & Kumari, 2008).

Carboxamide Derivatives of Benzo[b][1,6]naphthyridines : Deady et al. (2003) synthesized a series of carboxamide derivatives, which demonstrated potent cytotoxic effects against various cancer cell lines. The study highlights the potential of such compounds, including quinoline derivatives, in cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Thiazolo[5,4-f]quinoline Derivatives : Kadoya et al. (1976) developed 3,6-disubstituted thiazolo[5,4-f]quinoline derivatives, which showed stronger in vitro activities against gram-negative and gram-positive bacteria compared to existing antimicrobial agents (Kadoya, Suzuki, Takamura, & Dohmori, 1976).

Anticancer and Pharmacological Properties

Synthesis and Reactivity of Laquinimod : Jansson et al. (2006) discussed the synthesis and properties of laquinimod, a drug in clinical trials for multiple sclerosis, which is structurally similar to the queried compound. This highlights the potential pharmacological applications of related quinolinecarboxamides (Jansson, Fristedt, Olsson, Svensson, & Jönsson, 2006).

Synthesis of Quinazolinone Derivatives : Párkányi and Schmidt (2000) synthesized quinazolinone compounds with potential biological activity, demonstrating the diverse applications of quinoline derivatives in developing biologically active compounds (Párkányi & Schmidt, 2000).

Synthesis and Properties of Octamolybdate Complexes : Li et al. (2020) reported the synthesis of complexes involving quinoline derivatives, highlighting their potential in electrochemical, photocatalytic, and magnetic applications (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

Future Directions

properties

IUPAC Name |

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10(14-8-17-9-22-14)19(2)16(21)12-7-15(20)18-13-6-4-3-5-11(12)13/h3-10H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJADGHBOPLZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CS1)N(C)C(=O)C2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-oxo-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-dihydro-4-quinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![3-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5550628.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)